Discovery and isolation of Thiolan-3-amine natural analogs
Discovery and isolation of Thiolan-3-amine natural analogs
Technical Guide: Discovery and Isolation of Thiolan-3-amine Natural Analogs
Executive Summary The thiolan-3-amine (3-aminotetrahydrothiophene) scaffold represents a privileged pharmacophore in medicinal chemistry, serving as a core motif in retinoic acid receptor-related orphan receptor (RORγt) modulators and NRF2 activators. While synthetic derivatives are common, naturally occurring analogs are rare and chemically distinct. This guide details the technical discovery and isolation of the primary natural analogs: Nereistoxin (a 1,2-dithiolane amine from marine annelids) and Nuphar alkaloids (thiaspirane-containing dimers from water lilies). It provides validated protocols for extraction, purification, and structural elucidation, emphasizing the unique stability challenges posed by the sulfur-nitrogen heterocycles.
The Target Scaffolds: Natural vs. Synthetic
The core objective is to isolate natural products containing the aminothiolane or aminodithiolane motif. Unlike synthetic thiolan-3-amine (often a sulfone), natural analogs typically feature reduced sulfur (thioethers or disulfides) and tertiary amines.
| Feature | Synthetic Thiolan-3-amine | Natural Analog: Nereistoxin | Natural Analog: Nuphar Alkaloids |
| Core Ring | Tetrahydrothiophene (Thiolane) | 1,2-Dithiolane | Thiaspirane (Thiolane fused) |
| Amine Type | Primary/Secondary | Tertiary (Dimethylamine) | Tertiary (Quinolizidine fusion) |
| Oxidation State | Often Sulfone ( | Disulfide ( | Thioether ( |
| Source | Chemical Synthesis | Lumbriconereis heteropoda | Nuphar lutea (Yellow Water Lily) |
Marine Isolation Protocol: Nereistoxin
Target Species: Lumbriconereis heteropoda (Marine Annelid).[1][2][3] Target Molecule: Nereistoxin (4-(N,N-dimethylamino)-1,2-dithiolane). Mechanism: Nicotinic acetylcholine receptor (nAChR) antagonist.[1]
Extraction Logic
Nereistoxin is a basic alkaloid (
Step-by-Step Protocol
-
Homogenization:
-
Flash-freeze 100 g of fresh Lumbriconereis tissue in liquid nitrogen.
-
Grind to a fine powder and suspend in 500 mL of Acidic Ethanol (EtOH containing 1% Acetic Acid). Rationale: Acidic pH protonates the amine, ensuring solubility in the polar phase and preventing oxidation.
-
-
Defatting (Lipid Removal):
-
Filter the homogenate. Concentrate the filtrate under reduced pressure (Rotavap, <40°C) to an aqueous residue.
-
Wash the aqueous residue (
) with Diethyl Ether (3 x 100 mL). -
Discard Organic Phase: This removes neutral fats and non-basic impurities. Retain the aqueous acidic phase.[4]
-
-
Basification & Extraction:
-
Adjust the aqueous phase to pH 9.0 - 10.0 using Ammonium Hydroxide (
). Rationale: This deprotonates the amine, rendering Nereistoxin lipophilic. -
Immediately extract with Chloroform (
) (3 x 100 mL). -
Critical Control Point: Perform this step rapidly to minimize disulfide exchange or hydrolysis under alkaline conditions.
-
-
Purification (HILIC-MS/MS or Crystallization):
-
Dry the chloroform layer over Anhydrous
and evaporate to dryness. -
Residue: Crude Nereistoxin (pale yellow oil).
-
Final Purification: Dissolve in acetonitrile and purify via Hydrophilic Interaction Liquid Chromatography (HILIC) or form the hydrogen oxalate salt for crystallization.
-
Visualization of Isolation Workflow
Figure 1: Acid-base partitioning workflow for the isolation of Nereistoxin, ensuring preservation of the disulfide ring.
Plant Isolation Protocol: Nuphar Alkaloids
Target Species: Nuphar lutea (Yellow Water Lily). Target Molecule: Thiobinupharidine (Dimeric thiolane). Challenge: The sulfur atom in the thiaspirane ring is electrophilic. Improper handling (e.g., strong acid + thiols) causes retro-dimerization or skeletal rearrangement.
Validated Protocol
-
Maceration:
-
Extract dried rhizomes (1 kg) with Methanol (MeOH) at room temperature for 48 hours. Avoid hot reflux to prevent thermal degradation of the sulfur bridge.
-
-
Acid-Base Workup:
-
Evaporate MeOH. Resuspend residue in 2% HCl.
-
Wash with Benzene/Ether to remove non-alkaloids.
-
Basify aqueous layer to pH 10 with NaOH.
-
Extract alkaloids into Chloroform (
) .
-
-
Chromatography (Alumina vs. Silica):
-
Use Neutral Alumina (Activity Grade III) rather than acidic silica gel for initial fractionation. Silica acidity can catalyze ring opening of the thiaspirane.
-
Eluent: Benzene:Chloroform gradient (start 100:0
0:100).
-
-
Sulfur-Specific Detection:
-
Monitor fractions using Dragendorff’s Reagent (Orange spots = Alkaloids).
-
Confirm Sulfur: Analyze active fractions via LC-MS looking for the
isotope signature (see Section 4).
-
Structural Elucidation & Validation
Confirming the presence of the thiolan-3-amine core requires distinguishing it from other sulfur heterocycles (thiazoles, thiophenes).
Mass Spectrometry (Isotopic Signature)
Sulfur has a unique isotopic abundance:
-
Diagnostic Criterion: In the Mass Spectrum, look for an [M+2] peak that is approximately 4-5% of the intensity of the parent [M] peak for a single sulfur atom (or ~9% for the disulfide in Nereistoxin).
-
Fragmentation: High-energy collision dissociation (HCD) often cleaves the C-S bond, yielding characteristic thio-fragments (
losses of 32 or 33 Da).
NMR Spectroscopy (Diagnostic Shifts)
- -Protons (H-C-S): The protons on the thiolane ring adjacent to sulfur appear at 2.8 – 3.2 ppm .
- -Protons (H-C-N): The proton at the 3-position (attached to the amine) appears downfield at 3.5 – 4.0 ppm .
-
Carbon-13: The C-S carbons appear at 30 – 40 ppm , while the C-N carbon appears at 55 – 65 ppm .
Structural Logic Diagram
Figure 2: Analytical logic for confirming the aminothiolane scaffold using isotopic abundance and NMR chemical shifts.
Biosynthetic Context
Understanding how nature synthesizes these rings aids in "genome mining" for new analogs.
-
Radical SAM Chemistry: The formation of the tetrahydrothiophene ring (as seen in Biotin biosynthesis by the enzyme BioB) involves a Radical S-Adenosylmethionine (SAM) mechanism. The enzyme inserts a sulfur atom into an unactivated C-H chain.
-
Discovery Implication: To find new Thiolan-3-amine analogs, researchers should screen microbial genomes for gene clusters containing Radical SAM enzymes adjacent to aminotransferase or decarboxylase genes.
References
-
Okaichi, T., & Hashimoto, Y. (1962). The structure of nereistoxin.[4] Agricultural and Biological Chemistry, 26(4), 224-227. Link
-
Konishi, K. (1970). Nereistoxin and its relatives.[3][4][5][6] Proceedings of the 2nd International Congress of Pesticide Chemistry, 179-189.
-
Hwang, J. Y., et al. (2022).[7] Simultaneous determination of nereistoxin insecticides in foods of animal origins by combining pH-dependent reversible partitioning with hydrophilic interaction chromatography-mass spectrometry.[3][4] Scientific Reports, 12, 10208. Link[4]
-
Korotkov, V. S., et al. (2016). Nuphar Dimers: Crouching Sulfur, Hidden Reactivity. ACS Central Science, 2(6), 358–360. Link
-
Marquet, A. (2001). Biotin biosynthesis: the mechanism of the sulfur insertion step.[8] Pure and Applied Chemistry, 73(8), 1323-1326. Link
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- 5. Development of an Analytical Method of Nereistoxin and Nereistoxin-related Pesticides in Agricultural Products by LC-MS/MS -Korean Journal of Environmental Agriculture | Korea Science [koreascience.kr]
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